molecular formula C4H9Br2NO2 B1283170 2-Amino-4-bromobutanoic acid hydrobromide CAS No. 76338-90-4

2-Amino-4-bromobutanoic acid hydrobromide

Cat. No. B1283170
CAS RN: 76338-90-4
M. Wt: 262.93 g/mol
InChI Key: JDLMXICGDYZOJH-UHFFFAOYSA-N
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Description

2-Amino-4-bromobutanoic acid hydrobromide is a compound that has been synthesized from N-Boc-glutamic acid α tert-butyl ester. The synthesis process involves Barton’s radical decarboxylation to transform the γ-carboxylic group into a bromide, which is essential to prevent partial racemization. This compound serves as a precursor for the creation of nonnatural amino acids with basic or heterocyclic side chains and can be used to prepare conformationally constrained peptidomimetics .

Synthesis Analysis

The synthesis of 2-Amino-4-bromobutanoic acid hydrobromide is a multi-step process that begins with the protection of the N-Boc-glutamic acid α tert-butyl ester to avoid racemization. The key step in the synthesis is Barton’s radical decarboxylation, which effectively converts the γ-carboxylic group into a bromide. This intermediate is then reacted with various nucleophiles to yield amino acids with diverse side chains . Other research has explored the synthesis of related compounds, such as the stereoselective synthesis of 2-amino-4-hydroxybutanoic acid using a biocatalytic one-pot cyclic cascade , and the synthesis of 3-alkyl-4-aminobutanoic acids through Michael addition and catalytic hydrogenation .

Molecular Structure Analysis

The molecular structure of 2-Amino-4-bromobutanoic acid hydrobromide has been characterized by its reactivity with different nucleophiles, which indicates the presence of functional groups that can participate in various chemical reactions. The stereochemistry of related compounds has been determined using X-ray crystallography, as seen in the determination of the (2S, 3R)-configuration of a component in bestatin . This analytical technique could potentially be applied to ascertain the stereochemistry of 2-Amino-4-bromobutanoic acid hydrobromide as well.

Chemical Reactions Analysis

2-Amino-4-bromobutanoic acid hydrobromide is reactive towards nitrogen, oxygen, and sulfur nucleophiles, which allows for the synthesis of a variety of nonnatural amino acids. These reactions are indicative of the compound's versatility in chemical synthesis. The compound's bromide group is particularly reactive, enabling the formation of peptidomimetics with constrained conformations . Similar reactivity is observed in the synthesis of beta-amino acids containing an aziridine heterocycle and in the conversion of 2-aminobutylisothiourea dihydrobromide isomers to guanidothiols, disulfides, and thiazolines .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Amino-4-bromobutanoic acid hydrobromide are not detailed in the provided papers, the properties of similar compounds can provide some insight. For instance, the solubility, melting point, and spectroscopic properties (such as IR and NMR) are typically characterized to confirm the identity and purity of synthesized compounds . The reactivity of the bromide group in 2-Amino-4-bromobutanoic acid hydrobromide suggests that it would have similar solubility and reactivity properties as other brominated organic compounds.

Scientific Research Applications

Synthesis of Nonnatural Amino Acids

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Amino-4-bromobutanoic acid is used as a versatile reagent for the synthesis of nonnatural amino acids .
  • Methods of Application : The compound is prepared starting from N-Boc-glutamic acid α tert-butyl ester. The double tert-butyl protection is necessary to prevent a partial racemisation during Barton’s radical decarboxylation used to transform the γ-carboxylic group into a bromide .
  • Results or Outcomes : This bromide reacted with different nitrogen, oxygen and sulphur nucleophiles to give nonnatural amino acids characterised by basic or heterocyclic side chains .

Synthesis of Metalloaminoacids

  • Scientific Field : Biochemistry
  • Application Summary : 2-Amino-4-bromobutanoic acid hydrobromide may be used in the synthesis of metalloaminoacids .
  • Methods of Application : The specific methods of application are not detailed in the sources, but it involves the use of 2-Amino-4-bromobutanoic acid hydrobromide in the synthesis process .
  • Results or Outcomes : The compound is used to synthesize [34S]-enriched methionine (34S-Met), telluromethionine (TeMet) and selenohomolanthionine (SeHLan) .

Synthesis of Phosphinic Acid Phosphapeptide Analogs

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 2-Amino-4-bromobutanoic Acid Hydrobromide is used in the stereoselective preparation of phosphinic acid phosphapeptide analogs .
  • Methods of Application : The specific methods of application are not detailed in the sources, but it involves the use of 2-Amino-4-bromobutanoic Acid Hydrobromide in the synthesis process .
  • Results or Outcomes : These analogs are potent inhibitors of folylpolyglutamate synthetase .

Synthesis of Conformationally Constrained Peptidomimetic

  • Scientific Field : Bioorganic Chemistry
  • Application Summary : 2-Amino-4-bromobutanoic acid is used to prepare a conformationally constrained peptidomimetic .
  • Methods of Application : The compound is prepared starting from N-Boc-glutamic acid α tert-butyl ester. The double tert-butyl protection is necessary to prevent a partial racemisation during Barton’s radical decarboxylation used to transform the γ-carboxylic group into a bromide .
  • Results or Outcomes : This bromide reacted with different nitrogen, oxygen and sulphur nucleophiles to give nonnatural amino acids characterised by basic or heterocyclic side chains .

Synthesis of Telluro-Amino Acids

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 2-Amino-4-bromobutanoic acid hydrobromide is used in the synthesis of two novel Te-containing unnatural amino acids; 1,3-Tellurazolidine-4-carboxylic acid and 4,4′-(1,2-Ditellurdiyl)bis(2-aminobutanoic acid), i.e., tellurohomocystine .
  • Methods of Application : 2-Amino-4-bromobutanoic acid hydrobromide was synthesized from homoserine by heating it with HBr at 80 °C for 24 h .
  • Results or Outcomes : These telluro-amino acids demonstrated good biocompatibility when in vitro cytotoxicity was analyzed on two fibroblast cell lines L929 and NIH/3T3 .

Synthesis of Organotellurium Compounds

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 2-Amino-4-bromobutanoic acid hydrobromide is used in the synthesis of organotellurium compounds .
  • Methods of Application : Homoserine was synthesized from L-methionine using a two-step reaction. 2-Amino-4-bromobutanoic acid hydrobromide was synthesized from homoserine by heating it with HBr at 80 °C for 24 h .
  • Results or Outcomes : The synthesized organotellurium compounds have been studied for their in vitro and in vivo antioxidant enzymatic activities resulting in better scavenging activity than the analogous organosulfur and organoselenium compounds against harmful oxidants .

Synthesis of Glutamyl-γ-glutamate Analogs

  • Scientific Field : Bioorganic Chemistry
  • Application Summary : 2-Amino-4-bromobutanoic Acid Hydrobromide is used in the stereoselective preparation of phosphinic acid phosphapeptide analogs of glutamyl-γ-glutamate .
  • Methods of Application : The specific methods of application are not detailed in the sources, but it involves the use of 2-Amino-4-bromobutanoic Acid Hydrobromide in the synthesis process .
  • Results or Outcomes : These analogs are potent inhibitors of folylpolyglutamate synthetase .

Safety And Hazards

“2-Amino-4-bromobutanoic acid hydrobromide” causes skin irritation and serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, and use personal protective equipment. In case of skin contact, wash with plenty of water. If eye irritation persists, get medical advice/attention .

properties

IUPAC Name

2-amino-4-bromobutanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLMXICGDYZOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551717
Record name 2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1)
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Molecular Weight

262.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromobutanoic acid hydrobromide

CAS RN

76338-90-4
Record name 2-Amino-4-bromobutyric acid hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76338-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 2-amino-4-bromo-, hydrobromide (1:1)
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Synthesis routes and methods I

Procedure details

A suspension of α-amino-γ-butyrolactone hydrobromide in 30% HBr in HOAc is heated at 100° C. in a sealed tube for 5 days. The mixture is concentrated to give a white solid that is washed with ether to provide 23.1 g (64%) of 2-amino-4-bromo-butyric acid hydrobromide. Acetyl chloride (61 mL, 860 mmol) is added dropwise to 200 mL of MeOH at 0° C. The mixture is stirred at rt for 30 min before 22.5 g (124 mmol) of 2-amino-4-bromo-butyric acid hydrobromide is added. The mixture is stirred overnight and concentrated. The residue is washed with ether to provide 23.5 g (82%) of methyl 4-bromo-2-amino-butyrate hydrochloride. A solution of 27.7 g (330 mmol) of NaHCO3 in 100 mL of water is slowly added to 19.2 g (82.5 mmol) of this material along with 21.6 g (99.0 mmol) of Boc2O in 140 mL of 1,4-dioxane at 0° C. The mixture is warmed to rt and stirred overnight. N,N-dimethyl propane-1,3-diamine (5 mL) is added to the mixture, and it is stirred for 20 min. The mixture is diluted with water then extracted twice with EtOAc. The extracts are washed with water, 1M NaHSO4, and brine, and then combined, dried with Na2SO4, filtered, and concentrated to provide 21.5 g (88%) of 4-bromo-2-tert-butoxycarbonylamino-butyric acid methyl ester as a white solid. To 10 g (34 mmol) of the bromide in 80 mL of acetone is added 15 g (100 mmol) of NaI and the mixture is heated to 60° C. for 2 h. After cooling to rt, Et2O is added, and the resulting precipitate is filtered off. The filtrate is concentrated to provide 12 g (99%) of 4-iodo-2-tert-butoxycarbonylamino-butyric acid methyl ester.
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Synthesis routes and methods II

Procedure details

This compound is prepared by a modification of the procedure used by Nollet, Huting and Pandit to prepare tertiary butyl 2-(N-carbobenzyloxy)amino-4-bromobutyrate. (Tetrahedron, 25, 5971 (1969) ##STR11## To 3.64 g (20.0 mmoles) of 2-aminobutyrolactone hydrobromide is added 182 ml of glacial acetic in a 500 ml three-necked flask equipped with a fritted glass gas bubbler, calcium chloride drying tube, and magnetic stirrer. Hydrogen bromide gas is then vigorously bubbled into the resultant suspension while stirring at ambient temperature. After three hours, all of the starting material has gone into solution and hydrogen bromide addition is discontinued. The reaction mixture is stirred at ambient temperature overnight and then is concentrated to dryness at reduced pressure yielding 5.2 g of crude 2-amino-4-bromobutyric acid hydrobromide as a white solid. This crude acid is dissolved in 25 mls absolute methanol after which hydrogen bromide gas is bubbled in for one minute. Monitoring reaction progress by NMR (BrCH2 --:CH3 --O-integration) indicates negligible reaction after stirring overnight at room temperature. After refluxing for 72 hours the reaction is judged to be complete. The reaction mixture is then concentrated to dryness at reduced pressure yielding crude methyl 2-amino-2-bromobutyrate hydrobromide as a colorless oil. To a solution of this crude ester in 25 ml water is added 3.70 g (44.0 mmoles) of sodium bicarbonate while stirring vigorously in an ice bath. Immediately, 3.8 mls (4.1 g; 24 mmoles) of benzylchloroformate is added dropwise over ca. two minutes. After ten minutes, the ice bath is removed, allowing the reaction mixture to warm to room temperature over 30 minutes. It is then poured into a separatory funnel and extracted with ether (3×25 ml), the combined portions of which are washed with saturated sodium bicarbonate (3×25 ml), dried over magnesium sulfate and concentrated, yielding 5.44 g of an oily white solid. Recrystallization from hexane-ether yields 1.96 of methyl-2-(N-carbobenzyloxy)-amino-4-bromo-butyrate (A) as white clusters having mp 87°-9°. This represents a 30% overall yield from 2-amino-butyrolactone hydrobromide. Tlc (Silica Gel F-254; CHCl3) shows one spot having Rf =0.15.
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tertiary butyl 2-(N-carbobenzyloxy)amino-4-bromobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-4-bromobutanoic acid hydrobromide
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2-Amino-4-bromobutanoic acid hydrobromide
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2-Amino-4-bromobutanoic acid hydrobromide
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2-Amino-4-bromobutanoic acid hydrobromide
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2-Amino-4-bromobutanoic acid hydrobromide
Reactant of Route 6
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2-Amino-4-bromobutanoic acid hydrobromide

Citations

For This Compound
11
Citations
MC Wang, QJ Zhang, WX Zhao, XD Wang… - The Journal of …, 2008 - ACS Publications
… 2 H 5 OH−Et 2 O afforded l-2-amino-4-bromobutanoic acid hydrobromide 6 (3.1 g, 85%). Mp … l-2-Amino-4-bromobutanoic acid hydrobromide 6 (4.2 g, 15.6 mmol) was suspended in …
Number of citations: 110 pubs.acs.org
T Matsukawa, H Hasegawa, Y Shinohara… - Chemical and …, 2010 - jstage.jst.go.jp
… A solution of (R)-2-amino-4bromobutanoic acid hydrobromide 2a (360mg, 1.4mmol) in dry ethanol (10ml) was gradually added and stirred for 1h. After evaporating the solvent under …
Number of citations: 4 www.jstage.jst.go.jp
C Bérubé, LD Guay, T Fraser, V Lapointe… - Organic & …, 2023 - pubs.rsc.org
Herein, we report the first solid-phase total synthesis of the natural cyclic peptide anabaenopeptin F and the use of metallaphotoredox catalysis to overcome the key challenges …
Number of citations: 3 pubs.rsc.org
A Tripathi, A Khan, R Srivastava - Amino Acids, 2023 - Springer
… at 80 C for 5 h to afford 2-amino-4-bromobutanoic acid hydrobromide. Then, Te powder was … 2-Amino-4-bromobutanoic acid hydrobromide was added to the flask and heated at 80 C for …
Number of citations: 4 link.springer.com
K Bierła, N Suzuki, Y Ogra, J Szpunar, R Łobiński - Food chemistry, 2017 - Elsevier
… (S)-(+)-2-amino-4-bromobutanoic acid hydrobromide (574 mg) dissolved in DMF (3.5 ml) was gradually added to the reaction mixture which was then set off at room temperature for 72 h…
Number of citations: 35 www.sciencedirect.com
X Song, AX Liu, SS Liu, WC Gao, MC Wang, J Chang - Tetrahedron, 2014 - Elsevier
… Recrystallization of the product from C 2 H 5 OH–Et 2 O afforded l-2-amino-4-bromobutanoic acid hydrobromide (3.1 g, 85%); mp=187–188 C [lit.: mp=188–190 C]; [α] D 20 +11.8 (c 0.21…
Number of citations: 17 www.sciencedirect.com
T Matsukawa, H Hasegawa, Y Shinohara… - … of Chromatography B, 2011 - Elsevier
… A solution of (RS)-2-amino-4-bromobutanoic acid hydrobromide (398 mg, 1.5 mmol) in dry ethanol (10 ml) was gradually added and stirred for 1 h. After evaporating the solvent under …
Number of citations: 12 www.sciencedirect.com
GE DuBois, GA Crosby, JF Lee… - Journal of Agricultural …, 1981 - ACS Publications
… to yield 5.20 g (99%) of 2-amino-4-bromobutanoic acid hydrobromide (9) as a white solid. A solution of 5.20 g of carboxylic acid 9 in 25 mL of absolute methanol was saturated with an…
Number of citations: 12 pubs.acs.org
Y Suzuki, Y Hashiura, T Sakai, T Yamamoto… - Metallomics, 2013 - academic.oup.com
… 6 mL of 1.2 mol L −1 methyllithium in diethyl ether solution, 30 mL of 82 Se (100 mg, 1.2 mmol) in dry tetrahydrofuran, and 10 mL of (S)-2-amino-4-bromobutanoic acid hydrobromide (…
Number of citations: 18 academic.oup.com
GE DuBois, RA Stephenson - Journal of Agricultural and Food …, 1982 - ACS Publications
… Tosyl-L-homoserine(l-13) was converted to 2-amino-4-bromobutanoic acid hydrobromide (l-8) by a modification of the procedure of Rudinger and Jost (1967). Thus 19.4 g (0.0709 mol) …
Number of citations: 8 pubs.acs.org

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